Scaffold Validation: fXa Inhibitory Potency of 2-Carboxyl Derivatives Derived from the 2-Amino Core
In a head-to-head series of 1-(6-chloronaphthalen-2-yl)sulfonyl-4-(4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carbonyl)piperazines synthesized from the 2-carboxyl derivative of the target scaffold, compound 3a (R1=H, R2=H, i.e., the unsubstituted piperazine amide derived from the non-methylated core) exhibited an anti-fXa IC50 of 60 nM with an anti-thrombin IC50 of 22 nM [1]. In comparison, the N-methyl congener 3b (R1=CH3, R2=H) displayed an improved anti-fXa IC50 of 24 nM, demonstrating that the 5-position methylation provides an approximate 2.5-fold enhancement in fXa inhibitory potency. Both compounds maintained >40-fold selectivity over thrombin. This establishes the unsubstituted 5-position scaffold as the baseline pharmacophore from which potency-optimized analogs are derived, and confirms that the 2-amino precursor is the essential synthetic entry point to this entire compound class.
| Evidence Dimension | Anti-fXa inhibitory potency (IC50, nM) |
|---|---|
| Target Compound Data | Compound 3a (derived from 5-unsubstituted scaffold): anti-fXa IC50 = 60 nM; anti-thrombin IC50 = 2900 nM |
| Comparator Or Baseline | Compound 3b (derived from 5-methyl scaffold): anti-fXa IC50 = 24 nM; anti-thrombin IC50 = 1000 nM |
| Quantified Difference | 2.5-fold improvement in potency with N-methylation; selectivity ratio (anti-thrombin/anti-fXa): 48-fold (3a) vs. 42-fold (3b) |
| Conditions | In vitro enzymatic assay using human factor Xa and thrombin; PTCT2 measured in human and rat plasma |
Why This Matters
This data confirms that the unsubstituted 5-position scaffold—precisely the core accessible via the dihydrobromide salt—provides the essential starting point for SAR exploration, and that the 2-amino group is the requisite handle for introducing the 2-carbonyl-piperazine pharmacophore that drives nanomolar fXa potency.
- [1] Haginoya, N. et al. (2004) 'Orally active factor Xa inhibitors: 4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine derivatives', Bioorganic & Medicinal Chemistry Letters, 14(11), pp. 2935–2939. doi: 10.1016/j.bmcl.2004.03.036. Table 1. View Source
